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molecular formula C14H19NO2 B2381382 Ethyl 1-benzylpyrrolidine-3-carboxylate CAS No. 5747-92-2

Ethyl 1-benzylpyrrolidine-3-carboxylate

Cat. No. B2381382
M. Wt: 233.311
InChI Key: CYPXEPWPTXKUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05362739

Procedure details

To a stirred solution of ethyl acrylate (141 g, 1.41 mole) and N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine (Compound D17 of EP 0363085, 435 g, containing approximately 75% of D17, 1.4 moles) in dichloromethane (2.5L) at -5° C. was added trifluoroacetic acid (16.1 g, 0.14 mole) in dichloromethane (100 ml) ensuring that the temperature did not rise above 0° C. This mixture was then transferred by cannula to stirred, refluxing dichloromethane (50 ml) over 40 minutes at such a rate as to maintain gentle reflux. The reaction mixture was then refluxed for a further 1h before cooling to room temperature. It was then washed with saturated aqueous potassium carbonate, dried (Na2SO4), and concentrated in vacuo to a gum which was distilled to afford the title compound (D1) as a clear oil (286 g, 88%) b.p. 120°-150° C. at 4 mmHg.
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
435 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[CH2:8]([N:15]([CH2:21]OC)[CH2:16][Si](C)(C)C)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.FC(F)(F)C(O)=O>ClCCl>[CH2:8]([N:15]1[CH2:16][CH2:3][CH:2]([C:1]([O:5][CH2:6][CH3:7])=[O:4])[CH2:21]1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
141 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
435 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C[Si](C)(C)C)COC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C[Si](C)(C)C)COC
Name
Quantity
16.1 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
2.5 L
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle reflux
WASH
Type
WASH
Details
It was then washed with saturated aqueous potassium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a gum which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 286 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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